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Compound of Interest

Compound Name: 4-Methoxyphenyl acetate

Cat. No.: B073823 Get Quote

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Methoxyphenyl
Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenyl
acetate (CAS No: 1200-06-2), a common organic compound utilized in various research and

development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data is detailed, offering a foundational blueprint for the

structural elucidation of similar aromatic esters.

Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are

summarized below for clear reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.01 Doublet 2H Ar-H (H-2, H-6)

~6.88 Doublet 2H Ar-H (H-3, H-5)

~3.79 Singlet 3H OCH₃

~2.27 Singlet 3H C(=O)CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

~169.8 C=O (Ester)

~157.5 C-4 (Ar-C-O)

~144.2 C-1 (Ar-C-O)

~122.0 C-2, C-6 (Ar-C-H)

~114.4 C-3, C-5 (Ar-C-H)

~55.5 OCH₃

~21.1 C(=O)CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium
C-H Stretch (Aromatic &

Aliphatic)

~1765 Strong C=O Stretch (Ester)

~1600, ~1500 Medium-Strong C=C Stretch (Aromatic Ring)

~1200 Strong C-O Stretch (Ester, Aryl-O)

~1030 Strong C-O Stretch (Ether, Alkyl-O)

Mass Spectrometry (MS) Data
Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

166 ~40 [M]⁺ (Molecular Ion)

124 100 [M - C₂H₂O]⁺

109 ~50 [M - C₂H₂O - CH₃]⁺

43 ~60 [C₂H₃O]⁺

Ionization Method: Electron Ionization (EI)

Interpretation of Spectroscopic Data
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-Methoxyphenyl acetate shows four distinct signals, consistent

with its molecular structure.

Aromatic Protons: The two doublets at approximately 7.01 ppm and 6.88 ppm are

characteristic of a 1,4-disubstituted (para) benzene ring. The downfield doublet (~7.01 ppm)

corresponds to the two protons ortho to the electron-withdrawing acetate group, while the

upfield doublet (~6.88 ppm) corresponds to the two protons ortho to the electron-donating

methoxy group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b073823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methoxy Group: A sharp singlet at ~3.79 ppm, integrating to three protons, is indicative of the

methoxy (-OCH₃) group.

Acetyl Group: The singlet at ~2.27 ppm, integrating to three protons, represents the methyl

group of the acetate moiety (-C(=O)CH₃).

¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum displays seven signals, accounting for all nine carbon atoms in the

molecule due to symmetry.

Carbonyl Carbon: The signal at ~169.8 ppm is characteristic of an ester carbonyl carbon.

Aromatic Carbons: Four signals appear in the aromatic region. The signal at ~157.5 ppm is

assigned to C-4, the carbon directly attached to the methoxy group, and is shifted downfield

due to the oxygen's deshielding effect. The signal at ~144.2 ppm corresponds to C-1,

attached to the acetate group. The signals at ~122.0 ppm and ~114.4 ppm represent the

protonated aromatic carbons (C-2/C-6 and C-3/C-5, respectively), with the symmetry of the

molecule making them chemically equivalent in pairs.

Aliphatic Carbons: The signal at ~55.5 ppm is typical for a methoxy carbon. The upfield

signal at ~21.1 ppm corresponds to the methyl carbon of the acetate group.

Infrared (IR) Spectrum Analysis
The IR spectrum reveals the key functional groups present in 4-Methoxyphenyl acetate.

Ester Group: A very strong and sharp absorption band around 1765 cm⁻¹ is the most

prominent feature, unequivocally identifying the C=O stretch of the ester functional group.

Another strong band around 1200 cm⁻¹ corresponds to the C-O stretching of the ester.

Aromatic Ring: Peaks at ~1600 and ~1500 cm⁻¹ are characteristic of C=C stretching

vibrations within the benzene ring.

Ether Group: The spectrum shows strong C-O stretching bands for the aryl ether linkage,

which overlaps with the ester C-O stretch around 1200 cm⁻¹, and a distinct alkyl C-O stretch

for the O-CH₃ bond around 1030 cm⁻¹.
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C-H Bonds: Absorptions between 3000-2850 cm⁻¹ confirm the presence of both aromatic

and aliphatic C-H bonds.

Mass Spectrum (MS) Analysis
The mass spectrum provides the molecular weight and information about the molecule's

fragmentation pattern.[1]

Molecular Ion Peak: The peak at m/z 166 corresponds to the molecular weight of 4-
Methoxyphenyl acetate (C₉H₁₀O₃), confirming its elemental composition.[1]

Base Peak: The base peak (most intense) is observed at m/z 124. This fragment is formed

by the loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, a characteristic

rearrangement for phenyl acetates.

Other Key Fragments: The peak at m/z 109 results from the subsequent loss of a methyl

radical (•CH₃, 15 Da) from the m/z 124 fragment. The prominent peak at m/z 43 is

characteristic of the acetyl cation ([CH₃CO]⁺).

Integrated Spectroscopic Analysis Workflow
The elucidation of a chemical structure is a convergent process where data from multiple

spectroscopic techniques are integrated. Each method provides a unique piece of the puzzle,

and together they confirm the final structure.
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Spectroscopic Analysis of 4-Methoxyphenyl Acetate

Analytical Techniques

Derived Information

Sample
(4-Methoxyphenyl Acetate)

Mass Spectrometry IR Spectroscopy ¹H NMR ¹³C NMR

Molecular Weight = 166.17
Fragmentation Pattern

Functional Groups:
- Ester (C=O)

- Ether (C-O-C)
- Aromatic Ring

Proton Environment:
- Para-substituted Ring

- Methoxy Group
- Acetyl Group

Carbon Skeleton:
- 7 Unique Carbons

- C=O, OCH₃, CH₃ signals

Final Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of the 4-Methoxyphenyl acetate sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample

height in the tube is adequate (approx. 4-5 cm).

Instrument Setup:

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler

or manually insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

This can be performed manually or using an automated shimming routine.

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal

sensitivity.

Data Acquisition:

For ¹H NMR: Set the appropriate spectral width, acquisition time (typically 2-4 seconds),

and relaxation delay (1-5 seconds). Acquire the Free Induction Decay (FID) over a set

number of scans (e.g., 8 or 16) until a satisfactory signal-to-noise ratio is achieved.

For ¹³C NMR: A proton-decoupled experiment is standard. Use a wider spectral width and

a longer acquisition time. Due to the low natural abundance of ¹³C, a larger number of

scans is required. A relaxation delay of 2 seconds is common.

Data Processing:

Apply a Fourier transform to the acquired FID to convert it from the time domain to the

frequency domain.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the

residual solvent peak to its known value.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, suitable for a low-melting solid or oily

compound like 4-Methoxyphenyl acetate.

Sample Preparation:

Place a small amount (a few milligrams) of the 4-Methoxyphenyl acetate sample into a

small vial.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely

dissolve the solid.

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the

compound on the plate.

Instrument Setup:

Ensure the sample compartment of the FT-IR spectrometer is clean and unobstructed.

Acquire a background spectrum of the empty sample compartment. This is crucial as it will

be subtracted from the sample spectrum to remove interferences from atmospheric CO₂

and water vapor.

Data Acquisition:

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the sample spectrum. The instrument will automatically ratio the sample scan

against the background scan to produce the final absorbance or transmittance spectrum.
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If peak intensities are too low, add another drop of the solution to the plate, allow it to dry,

and re-run the spectrum. If intensities are too high (flat-topped peaks), clean the plate and

prepare a more dilute sample.

Data Processing:

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Analyze the spectrum by identifying characteristic absorption bands corresponding to the

functional groups present in the molecule.

Mass Spectrometry (MS)
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry

(GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of 4-Methoxyphenyl acetate (~1 mg/mL) in a volatile organic

solvent such as ethyl acetate or dichloromethane.

Transfer the solution to a 2 mL autosampler vial.

Instrument Setup (GC-MS):

Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-

5ms column).

Establish the GC temperature program. This typically involves an initial hold temperature,

a temperature ramp, and a final hold temperature to ensure separation of the analyte from

any impurities.

Set the injector temperature and the GC-MS transfer line temperature to ensure the

sample remains in the gas phase.

For the Mass Spectrometer (MS), set the ion source to Electron Ionization (EI) mode,

typically at 70 eV.
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Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC.

The sample is vaporized and carried by an inert gas through the GC column, where it is

separated.

As the 4-Methoxyphenyl acetate elutes from the column, it enters the MS ion source.

The molecules are bombarded by electrons, causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio and detected.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 4-
Methoxyphenyl acetate.

Extract the mass spectrum for that specific peak.

Identify the molecular ion peak [M]⁺ to determine the molecular weight.

Analyze the fragmentation pattern and identify the base peak and other significant

fragment ions to aid in structural confirmation. Compare the obtained spectrum with a

library database (e.g., NIST) for identity confirmation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data interpretation for 4-Methoxyphenyl
acetate (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073823#spectroscopic-data-interpretation-for-4-
methoxyphenyl-acetate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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